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Compound of Interest

Compound Name: lodine tribromide

Cat. No.: B1599007

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of
iodine tribromide (IBrs). It covers the molecule's structure, key thermodynamic parameters,
degradation pathways, and the experimental protocols used to determine these properties.

Introduction to lodine Tribromide (IBr3)

lodine tribromide is an interhalogen compound with the chemical formula IBrs.[1] It exists as a
dark brown liquid and is miscible with organic solvents like ethanol and ether.[1][2] As an
interhalogen, its chemistry is marked by high reactivity and strong oxidizing properties.[2] The
electronegativity difference between iodine (2.66) and bromine (2.96) results in polar covalent I-
Br bonds, making the iodine atom an electrophilic center susceptible to nucleophilic attack.[3]
[4] This inherent reactivity is central to both its utility in chemical synthesis and its
thermodynamic instability. Understanding its stability is crucial for its storage, handling, and
application in fields such as organic synthesis and semiconductor manufacturing.[1][2][3]

Molecular Structure and Bonding

The thermodynamic stability of a molecule is intrinsically linked to its structure. According to the
Valence Shell Electron Pair Repulsion (VSEPR) theory, iodine tribromide adopts a T-shaped
molecular geometry.[2][3]

o Central Atom: lodine () is the central atom as it is less electronegative than bromine.[3]
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o Electron Geometry: The central iodine atom is surrounded by five electron pairs (three
bonding pairs from the I-Br bonds and two non-bonding lone pairs). These five pairs arrange
themselves in a trigonal bipyramidal electron geometry to minimize repulsion.[3][5]

e Molecular Geometry: To minimize electron-electron repulsion, the two lone pairs occupy the
equatorial positions of the trigonal bipyramid. This forces the three bromine atoms into a T-
shape around the central iodine atom.[2][3][5] The bond angles are approximately 90° and
180°.[5]

This arrangement, featuring hypervalent iodine and significant lone-pair repulsion, contributes
to the molecule's reactivity and inherent instability compared to simpler diatomic halogens.

Thermodynamic Data

Quantitative thermodynamic data for iodine tribromide is not extensively reported in the
literature. However, data for the related, more stable interhalogen iodine monobromide (IBr) is
well-characterized and provides a useful reference point for understanding the thermodynamics
of iodine-bromine compounds.

Table 1: Physical and Chemical Properties of lodine Tribromide (IBr3)

Property Value Reference
Chemical Formula IBrs [1]

Molar Mass 366.61 g/mol [1][6]
Appearance Dark brown liquid [1112]
Molecular Geometry T-shaped [2][3]

CAS Number 7789-58-4 [1][6]

| IUPAC Name | tribromo-A3-iodane |[3][6] |

Table 2: Thermodynamic Data for lodine Monobromide (IBr) (for reference)
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Thermodynamic Parameter Value Reference
Standard Enthalpy of

. 41.6 * 0.4 kd/mol [7]
Formation (AfH°gas)
Standard Entropy (S°gas, 1

258.66 + 0.01 J/mol-K [8]

bar)
Electron Affinity 25+0.2eV [8]

Note: These values are for IBr (gas phase) and serve as an illustration for a related iodine-
bromine compound. Specific, experimentally verified thermodynamic values for I1Brs are scarce.

The Gibbs free energy (AG) of a reaction determines its spontaneity and is related to enthalpy
(AH) and entropy (AS) by the equation: AG = AH - TAS.[9] For IBr3, the decomposition
reactions are generally spontaneous (negative AG) under ambient conditions, highlighting its
thermodynamic instability.[9][10]

Factors Affecting Stability and Degradation
Pathways

The stability of iodine tribromide is compromised by several degradation pathways, including
thermal decomposition, hydrolysis, photodegradation, and disproportionation.[2]

Thermal Decomposition

IBrs is thermally sensitive. When heated, it readily decomposes into iodine monobromide (I1Br)
and elemental bromine (Br2). This process underscores the relative instability of the 1Brs
molecule compared to the simpler interhalogen.

Hydrolysis

Hydrolysis is a primary degradation pathway for IBrs, occurring upon contact with water or
atmospheric moisture.[2] The reaction is complex, involving the formation of intermediate
species like hypoiodous acid and hypobromous acid, ultimately yielding hydrogen iodide (HI),
hydrogen bromide (HBr), and iodic acid (HIOs).[2] The polar nature of the I-Br bonds facilitates
nucleophilic attack by water molecules on the electron-deficient iodine center.[2]
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Hydrolysis degradation pathway of IBrs.
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Caption: Hydrolysis degradation pathway of IBrs.

Photochemical Degradation

lodine tribromide is susceptible to photodegradation, particularly under UV radiation (334-365
nm).[2] This process involves the homolytic cleavage of the I-Br bonds, which generates
reactive halogen radicals. The choice of solvent can significantly influence its photochemical
stability.[2]

Disproportionation

A degradation pathway characteristic of interhalogen compounds is disproportionation. For
IBrs, this involves the slow conversion into iodine monobromide (IBr) and a higher-order
interhalogen, which is likely iodine pentabromide (IBrs), although the exact nature of the higher
bromide can be complex.[2] The reaction proceeds as follows: 3IBrs — IBr + IBrs[2] This
reaction has a reported rate constant of 8.9x10-° s~1, indicating that while slow, it can become
a significant degradation route over long-term storage.[2]
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Disproportionation of lodine Tribromide.
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Caption: Disproportionation of lodine Tribromide.

Experimental Protocols

Determining the thermodynamic stability of a compound like IBrs involves its synthesis,
characterization, and direct measurement of its thermodynamic properties.

Synthesis: Direct Combination of Elements

lodine tribromide is typically synthesized by the direct reaction of elemental iodine and
bromine.[2][3]

¢ Objective: To synthesize IBrs from its constituent elements.

o Materials: Elemental iodine (I2), liquid bromine (Brz), reaction vessel (Schlenk flask), inert
atmosphere (Nitrogen or Argon).

e Procedure:
o The reaction vessel is dried and flushed with an inert gas to exclude moisture.

o A stoichiometric amount of elemental iodine (I2) is placed in the vessel.
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o A 1:3 molar ratio of iodine to bromine (I + 3Br= — 2IBr3) is required.[2][3] Liquid bromine
is added slowly and carefully to the iodine under controlled temperature conditions, often
at elevated temperatures to initiate the reaction.[2]

o The mixture is stirred under an inert atmosphere until the reaction is complete, indicated
by the formation of a homogenous dark brown liquid.

o Precise control of stoichiometry is critical to minimize the formation of other interhalogens
like 1Br.[3]

Characterization: Vibrational Spectroscopy

Vibrational spectroscopy (Infrared and Raman) is used to confirm the T-shaped structure of IBr3
by probing its vibrational modes.[3]

o Objective: To obtain the vibrational spectrum of IBrs to confirm its molecular structure.
e Instrumentation: FT-IR Spectrometer, Raman Spectrometer.
e Procedure:

o A sample of the synthesized IBrs is prepared. Due to its reactivity with moisture, sample
handling must be performed in a dry environment (e.g., a glovebox).

o For IR spectroscopy, the sample may be analyzed as a thin film between two IR-
transparent windows (e.g., KBr or AgCl).

o For Raman spectroscopy, the liquid sample can be held in a sealed capillary tube.
o The spectra are recorded over the appropriate frequency range.

o The observed vibrational frequencies are compared with theoretical values calculated for a
T-shaped (C2v symmetry) molecule to confirm its structure.

Thermodynamic Measurement: Isothermal Titration
Calorimetry (ITC)
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Isothermal Titration Calorimetry is a powerful technique to directly measure the heat changes
(enthalpy, AH) associated with a chemical reaction or binding event, from which the binding
constant (Ka), entropy (AS), and stoichiometry (n) can be derived. While often used for
biomolecular interactions, the principles apply to studying the thermodynamics of any chemical
reaction in solution.[11][12]

» Objective: To determine the enthalpy of a reaction involving IBrs (e.g., its interaction with a
Lewis base) to probe its stability and reactivity.

e Instrumentation: Isothermal Titration Calorimeter.
e Procedure:

o A solution of IBrs is prepared in an appropriate non-reactive, dry solvent and loaded into
the sample cell of the calorimeter.

o A solution of a reactant (e.g., a Lewis base) is loaded into the titration syringe.

o A series of small, precise injections of the reactant are made into the IBrs solution at a
constant temperature.

o The heat released or absorbed during the reaction after each injection is measured with
high sensitivity.

o The resulting data (heat per injection vs. molar ratio) is fitted to a binding or reaction
model.

o Data Analysis: The fitting procedure yields the enthalpy change (AH) and the association
constant (Ka). The Gibbs free energy (AG) and entropy change (AS) are then calculated
using the following equations:

o AG = -RT In(Ka)

o AG = AH - TAS, which can be rearranged to AS = (AH - AG) /T
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Caption: Workflow for assessing thermodynamic stability.

Conclusion

lodine tribromide is a thermodynamically unstable interhalogen compound. Its T-shaped
molecular geometry, featuring a hypervalent iodine atom and significant lone pair repulsion,
predisposes it to decomposition. The primary degradation pathways include thermal
decomposition, hydrolysis, photodegradation, and disproportionation. Due to its inherent
instability, quantitative thermodynamic data such as the enthalpy and Gibbs free energy of
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formation are not readily available. However, its reactivity can be characterized using
established experimental protocols like direct synthesis, vibrational spectroscopy, and
calorimetry. A thorough understanding of these stability-defining factors is essential for the safe
handling, storage, and effective application of iodine tribromide in scientific and industrial
contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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